4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde
Overview
Description
“4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde” is a research chemical with the CAS Number: 1000370-24-0 . It has a molecular weight of 338.35 . The IUPAC name for this compound is 3-(3-fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzaldehyde .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C21H16F2O2/c22-19-5-1-3-15(11-19)9-18-10-16(13-24)7-8-21(18)25-14-17-4-2-6-20(23)12-17/h1-8,10-13H,9,14H2 . This indicates that the compound contains two fluorophenyl groups attached to a benzaldehyde core through methoxy and methyl linkages.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at room temperature .
Scientific Research Applications
Synthesis and Material Applications
Synthesis of Novel Polymers
Research has shown that similar fluorinated benzaldehydes are utilized in the synthesis of electrically conductive pristine polyazomethines. These materials exhibit significant electrical conductivity, which could imply potential applications of 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde in developing new polymeric materials with unique electronic properties (Hafeez et al., 2019).
Advanced Material Properties
Another application can be inferred from the synthesis of novel copolymers, where similar compounds have been used to modify the thermal and mechanical properties of styrene-based copolymers. Such research indicates the potential of using 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde in creating materials with tailored properties for specific industrial applications (Kharas et al., 2016).
Chemical Synthesis
Intermediate in Organic Synthesis
Compounds with similar structural features have been used as intermediates in the synthesis of complex organic molecules, including potential anticancer agents. This suggests that 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde could serve as a valuable intermediate in the synthesis of biologically active compounds with potential therapeutic applications (Lawrence et al., 2003).
Photoluminescent Materials
Research into the synthesis of aluminum and zinc complexes using similar molecules has revealed applications in developing materials with unique optical properties. These findings highlight the potential use of 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde in the synthesis of photoluminescent materials for use in optical devices and sensors (Barberis & Mikroyannidis, 2006).
Chemical Reactions and Mechanisms
- Oxidation Mechanisms: Studies on the oxidation of methoxy benzaldehydes have provided insights into the reaction mechanisms of such compounds, which could be relevant for understanding the chemical behavior of 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde under various conditions. This knowledge is crucial for designing synthetic pathways and optimizing reactions involving this compound (Malik et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2O2/c22-19-5-1-3-15(11-19)9-18-10-16(13-24)7-8-21(18)25-14-17-4-2-6-20(23)12-17/h1-8,10-13H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRWCOSLMTDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=C(C=CC(=C2)C=O)OCC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165992 | |
Record name | 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde | |
CAS RN |
1000370-24-0 | |
Record name | 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000370-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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